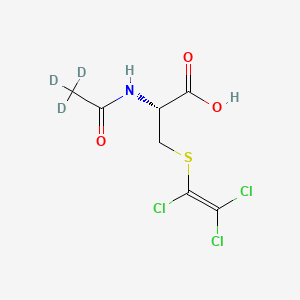

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biochemical Pathways for N Acetyl S Trichlorovinyl L Cysteine Formation

Initial Glutathione (B108866) Conjugation of Halogenated Alkenes

The biotransformation of halogenated alkenes like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE) is initiated by two primary metabolic routes: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. epa.govnih.govnih.govcdc.gov While the CYP pathway is a high-affinity, high-activity route, the GSH conjugation pathway plays a critical role, particularly in the context of nephrotoxicity. nih.govnih.gov

Trichloroethylene (TCE) and tetrachloroethylene (PCE) are industrial solvents that, upon entering the body, undergo extensive metabolism. cdc.gov The metabolism of these compounds is a key determinant of their toxicity. epa.gov The initial step in the mercapturic acid pathway is the direct conjugation of TCE or PCE with the endogenous antioxidant glutathione (GSH). nih.govnih.govnih.gov This reaction can theoretically produce three different isomers of the glutathione conjugate. acs.orgacs.org For TCE, this results in the formation of S-(dichlorovinyl)glutathione (DCVG). nih.govnih.govnih.gov

The conjugation of glutathione with halogenated alkenes is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). epa.govresearchgate.net Both the liver and kidneys possess the capacity to catalyze the formation of these S-conjugates. nih.govnih.govnih.gov Studies have shown that specific GST isoforms, such as GSTalpha1-1 in rat renal proximal tubule cells, are primarily responsible for this conjugation. nih.gov The activity of these enzymes can vary depending on the tissue, sex, and species, which may contribute to differences in susceptibility to toxicity. nih.govnih.govnih.gov

Table 1: Key Enzymes in the Biotransformation of Trichloroethylene

| Enzyme Family | Specific Enzyme(s) | Role |

|---|---|---|

| Glutathione S-Transferases (GSTs) | GSTalpha1-1 | Catalyzes the initial conjugation of TCE with glutathione. nih.gov |

| Gamma-Glutamyl Transpeptidase (GGT) | - | Cleaves the γ-glutamyl bond of the glutathione conjugate. researchgate.netresearchgate.netnih.gov |

| Dipeptidases | Cysteinyl-glycine dipeptidase | Hydrolyzes the cysteinyl-glycine bond. researchgate.netresearchgate.net |

| N-Acetyltransferases (NATs) | NAT1, NAT2 | Catalyzes the final acetylation step to form the mercapturic acid. researchgate.netnih.gov |

The Mercapturic Acid Pathway: Conversion to N-Acetyl-S-(trichlorovinyl)-L-cysteine

Following the initial glutathione conjugation, the resulting S-conjugate undergoes a series of enzymatic modifications within the mercapturic acid pathway to form N-Acetyl-S-(trichlorovinyl)-L-cysteine. nih.govnih.gov

The glutathione conjugate, for instance S-(dichlorovinyl)glutathione (DCVG) from TCE, is transported to the kidneys where it is sequentially metabolized. nih.govnih.gov First, gamma-glutamyl transpeptidase (GGT), an enzyme located on the brush-border membrane of the proximal tubule, removes the γ-glutamyl residue. nih.govresearchgate.netresearchgate.net Subsequently, a dipeptidase, such as cysteinyl-glycine dipeptidase, cleaves the glycine residue, yielding the corresponding cysteine S-conjugate, S-(dichlorovinyl)-L-cysteine (DCVC). researchgate.netnih.govresearchgate.net

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate. nih.gov This reaction is catalyzed by N-acetyltransferases (NATs) to form the mercapturic acid, N-Acetyl-S-(trichlorovinyl)-L-cysteine. researchgate.netresearchgate.net This N-acetylation is generally considered a detoxification step, as the resulting mercapturic acids are typically more water-soluble and readily excreted in the urine. nih.govresearchgate.net Genetic polymorphisms in NATs may influence an individual's susceptibility to the toxic effects of the parent compounds. nih.gov

Alternative Oxidative Metabolic Branches Affecting N-Acetyl-S-(trichlorovinyl)-L-cysteine Derivatives

While the mercapturic acid pathway is a major route for the biotransformation of halogenated alkenes, alternative oxidative metabolic pathways also exist. The primary alternative is oxidation by the cytochrome P450 (P450) enzyme system. nih.govnih.govcdc.gov This pathway leads to the formation of different metabolites, such as chloral hydrate, trichloroacetic acid, and dichloroacetic acid from TCE. nih.govnih.govnih.gov

Furthermore, the mercapturic acids themselves can undergo further oxidative metabolism. For instance, N-acetyl-S-(dichlorovinyl)-L-cysteine can be oxidized to form sulfoxides by microsomal monooxygenases. acs.org These sulfoxides have been shown to be cytotoxic. acs.org This indicates that while the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a key step in detoxification, its derivatives can also be subject to bioactivation reactions.

Flavin-Containing Monooxygenase (FMO3) Contributions to Sulfoxide Generation

The Flavin-Containing Monooxygenase (FMO) system, particularly the FMO3 isoform which is predominantly expressed in the adult human liver, plays a significant role in the metabolism of a wide array of xenobiotics containing nitrogen and sulfur atoms. wikipedia.org Research has identified FMO3 as a key enzyme in the S-oxygenation of nucleophilic sulfur compounds. wikipedia.org

In the context of N-Acetyl-S-(trichlorovinyl)-L-cysteine metabolism, FMO3 is implicated in the oxidation of its precursor, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-acTCVC) itself. researchgate.net This enzymatic reaction results in the formation of the corresponding sulfoxides, such as S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS). researchgate.net The involvement of FMOs in this process has been demonstrated in microsomal studies, where the formation of TCVCS was inhibited by methimazole, a known FMO inhibitor. nih.gov

The contribution of FMO3 to sulfoxide generation is a critical area of study, as these oxidized metabolites are often more reactive and potentially more toxic than their parent compounds. The S-oxygenation of TCVC and its N-acetylated derivative represents a bioactivation step that can lead to adverse cellular effects.

| Enzyme Family | Specific Isoform | Substrate | Metabolite | Significance |

| Flavin-Containing Monooxygenase | FMO3 | S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-acTCVC) | S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS) and its N-acetylated form | Bioactivation to a reactive sulfoxide metabolite |

Cytochrome P450 3A Family Isoforms in Xenobiotic Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including trichloroethylene. While the initial steps of TCE metabolism involve various CYP isoforms, the CYP3A family, particularly CYP3A4 in humans, plays a crucial role in the further oxidation of TCE-derived metabolites.

Similar to FMO3, the CYP3A family of enzymes contributes to the oxidation of TCVC and N-acTCVC to their corresponding sulfoxides. researchgate.net Studies have shown that the formation of TCVCS in liver microsomes is dependent on NADPH and can be inhibited by 1-benzylimidazole, an inhibitor of P450s, indicating the involvement of this enzyme family. nih.gov

The dual role of both FMO3 and the CYP3A family in the sulfoxidation of these trichloroethylene metabolites highlights the complexity of xenobiotic metabolism and the potential for multiple pathways to generate reactive intermediates. The relative contribution of each enzyme system may depend on various factors, including the specific substrate, tissue type, and individual variations in enzyme expression and activity.

| Enzyme Family | Specific Isoform(s) | Substrate | Metabolite | Significance |

| Cytochrome P450 | CYP3A Family (e.g., CYP3A4) | S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-acTCVC) | S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS) and its N-acetylated form | Contributes to the bioactivation of TCE metabolites through oxidation |

Mechanistic Investigations of N Acetyl S Trichlorovinyl L Cysteine Reactivity and Derivative Bioactivation

Cysteine S-Conjugate Beta-Lyase Mediated Processing

The bioactivation of NA-TCVC is primarily initiated by the enzymatic activity of cysteine S-conjugate beta-lyase (C-S lyase). nih.govnih.gov This enzyme is a key player in the metabolic pathway of a variety of cysteine S-conjugates, catalyzing the cleavage of the carbon-sulfur bond and setting the stage for the generation of toxic species.

Enzymatic Cleavage of Sulfur-Carbon Bonds and Formation of Reactive Thiols

Cysteine S-conjugate beta-lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze a β-elimination reaction. nih.govresearchgate.net In this reaction, the C-S bond of the cysteine conjugate is cleaved, resulting in the formation of pyruvate, ammonia, and a reactive thiol fragment. nih.govnih.gov The electron-withdrawing nature of the vinyl group in NA-TCVC makes the sulfur atom a good leaving group, facilitating this enzymatic cleavage. nih.gov

L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate researchgate.net

This process is not a simple hydrolysis but proceeds through a series of steps involving the PLP cofactor, including the formation of a Schiff base intermediate. The end products of this enzymatic action on NA-TCVC are N-acetyl-L-cysteine, pyruvate, ammonia, and the highly reactive thiol, S-(trichlorovinyl)thiol. It is this thiol intermediate that is of significant toxicological concern due to its electrophilic nature.

Chemical Characterization of Electrophilic Intermediates

The primary reactive metabolite generated from the β-lyase-mediated cleavage of NA-TCVC is S-(trichlorovinyl)thiol. This intermediate is highly electrophilic and unstable, readily losing a chloride ion to form a thioacylating species. nih.gov The characterization of such transient reactive intermediates is challenging and often relies on trapping experiments with nucleophiles and subsequent analysis by techniques like mass spectrometry. For the dichlorovinyl analog, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), the formation of reactive intermediates has been more extensively studied, providing a model for understanding the reactivity of the trichlorovinyl species. nih.gov The thioacylating intermediates generated from these haloalkene cysteine conjugates are known to be potent electrophiles. nih.gov

Adduct Formation with Biological Macromolecules

The electrophilic intermediates generated from the bioactivation of NA-TCVC are capable of covalently modifying cellular macromolecules, such as DNA and proteins. This adduction is a critical event in the manifestation of toxicity associated with the parent compound, tetrachloroethylene (B127269).

Interaction with DNA and Protein Nucleophilic Sites

The reactive thioacylating species derived from NA-TCVC can readily react with nucleophilic sites present in biological macromolecules. In DNA, the primary targets for adduction are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. nih.gov The covalent binding of these reactive metabolites to DNA can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and potentially initiate carcinogenesis. nih.gov

Similarly, the nucleophilic side chains of amino acid residues in proteins are susceptible to attack by these electrophilic intermediates. Cysteine and lysine (B10760008) residues, with their thiol and amino groups respectively, are particularly prone to forming covalent adducts. nih.gov The modification of proteins can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling pathways, and other cytotoxic effects.

Structural Elucidation of Covalent Adducts

The identification and structural characterization of covalent adducts formed by reactive metabolites are crucial for understanding the mechanisms of toxicity. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. researchgate.netnih.gov These methods allow for the sensitive detection and structural elucidation of both DNA and protein adducts.

For DNA adducts, analysis often involves the enzymatic hydrolysis of DNA to individual nucleosides, followed by LC-MS/MS analysis to identify the modified nucleosides. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the adduct.

In the case of protein adducts, a common approach is to use "bottom-up" proteomics. This involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by LC-MS/MS. By identifying peptides with a mass shift corresponding to the addition of the reactive metabolite, it is possible to pinpoint the specific amino acid residues that have been modified. nih.gov While extensive research has been conducted on the adducts of the dichlorovinyl analog, detailed structural elucidation of NA-TCVC-specific adducts remains an area of active investigation. The use of isotopically labeled compounds, such as N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3, can greatly facilitate the identification of adducts in complex biological matrices by providing a distinct mass signature. sonar.ch

Advanced Analytical Methodologies for N Acetyl S Trichlorovinyl L Cysteine D3 Research

Application of Stable Isotope Labeled Analogs as Internal Standards

Stable isotope-labeled internal standards are fundamental in modern quantitative analysis, particularly in mass spectrometry. They serve to correct for variations that can occur during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and reproducibility of the results. ukisotope.comreddit.com

Deuterium (B1214612) Labeling (-d3) for Quantitative Analysis and Matrix Effect Compensation

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(trichlorovinyl)-L-cysteine. medchemexpress.cnsigmaaldrich.com In quantitative analysis, a known amount of this d3-labeled compound is added to a sample at the beginning of the analytical workflow. This technique, known as isotope dilution, is the gold standard for compensating for matrix effects. reddit.comnih.gov Matrix effects, which are the suppression or enhancement of the analyte's ionization signal due to co-eluting compounds from the sample matrix (e.g., urine or plasma), are a major challenge in mass spectrometry. myadlm.org

Because the deuterated standard is chemically almost identical to the target analyte, it experiences similar effects during sample extraction, cleanup, chromatographic separation, and ionization. mdpi.com However, it can be distinguished by its slightly higher mass in the mass spectrometer. By calculating the ratio of the signal from the unlabeled analyte to the signal from the d3-labeled internal standard, variations in the analytical process are normalized, leading to highly accurate and precise quantification. mdpi.com While effective, the use of deuterated standards is not without potential issues, as differential matrix effects can sometimes occur if the analyte and the internal standard are affected differently by the sample matrix. myadlm.orgresearchgate.netnih.gov

Comparative Evaluation of ¹³C- and ¹⁵N-Labeled Isotopologues for Enhanced Precision

While deuterium labeling is common, standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are often considered superior for achieving the highest level of precision. ukisotope.comresearchgate.net The primary reason for this preference relates to the "isotope effect." The mass difference between deuterium (²H) and hydrogen (¹H) is proportionally large, which can lead to slight differences in physicochemical properties. ukisotope.com This can manifest as a chromatographic shift, where the deuterated standard has a slightly different retention time than the unlabeled analyte, especially in high-resolution chromatography systems like UPLC. ukisotope.comresearchgate.net

If the internal standard does not perfectly co-elute with the analyte, it cannot accurately compensate for matrix effects that may vary over the elution time. researchgate.net In contrast, the relative mass differences between ¹³C and ¹²C or ¹⁵N and ¹⁴N are much smaller. researchgate.net Consequently, ¹³C- and ¹⁵N-labeled internal standards are less likely to exhibit chromatographic separation from their unlabeled counterparts, ensuring true co-elution and more reliable correction for ion suppression. researchgate.netresearchgate.net This makes them the preferred choice when the highest precision is required. ukisotope.com

| Isotope Label | Advantages | Disadvantages |

|---|---|---|

| Deuterium (-d3) | - Generally effective for matrix effect compensation

| - Potential for chromatographic separation (isotope effect)

|

| Carbon-13 (¹³C) | - Minimal to no chromatographic isotope effect, ensuring co-elution

| - Typically more expensive to synthesize |

| Nitrogen-15 (¹⁵N) | - Minimal to no chromatographic isotope effect

| - Can be more expensive and synthesis may be complex |

High-Resolution Mass Spectrometry Techniques for Detection and Quantification

High-resolution mass spectrometry is indispensable for the selective and sensitive detection of metabolites like N-Acetyl-S-(trichlorovinyl)-L-cysteine in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC/MS) Approaches in Metabolite Identification

Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like N-Acetyl-S-(trichlorovinyl)-L-cysteine, a chemical derivatization step is necessary to increase their volatility. Research has shown that N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of tetrachloroethene and trichloroethylene (B50587), can be quantified in urine after derivatization to its methyl ester. nih.govnih.gov

This method, often paired with negative ion chemical ionization (NCI-MS), provides excellent sensitivity, with detection limits as low as 10 femomoles per microliter of injected solution. nih.gov The use of a stable isotope-labeled internal standard, such as [²H₃]N-ac-TCVC methyl ester, is critical in these GC/MS methods to ensure quantification accuracy. nih.gov GC/MS has been successfully applied to identify and quantify this metabolite in urine samples from individuals occupationally exposed to parent compounds like tetrachloroethylene (B127269). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI/MSMS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for analyzing polar and non-volatile metabolites directly from complex biological matrices. chromatographyonline.com Specifically, ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) offers rapid, sensitive, and selective detection of N-Acetyl-S-(trichlorovinyl)-L-cysteine and related metabolites without the need for derivatization. nih.govtandfonline.com

This approach has been used to simultaneously measure S-(1,2,2-trichlorovinyl)glutathione (TCVG), S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), and N-Acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) in various tissues, including liver, kidneys, serum, and urine. nih.govtandfonline.com The high selectivity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. This methodology is robust enough to achieve low limits of detection, in the range of 1.8 to 68.2 femtomoles on-column, depending on the specific analyte and tissue matrix. nih.gov

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase ultra-high performance liquid chromatography (UPLC) nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), often in negative ion mode for these analytes acs.orgnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) acs.orgnih.govnih.gov |

Methodologies for Improving Analytical Sensitivity: Multiple Ion Transition Summation of Isotopologues (MITSI)

A significant challenge in analytical chemistry is achieving ever-lower detection limits. nih.govorganomation.comtandfonline.com The Multiple Ion Transition Summation of Isotopologues (MITSI) technique is an innovative and easily implemented method to improve analytical sensitivity, particularly for halogenated compounds. acs.orgnih.govnih.gov N-Acetyl-S-(trichlorovinyl)-L-cysteine contains chlorine atoms, which have two abundant stable isotopes: ³⁵Cl and ³⁷Cl. This results in the molecule existing as a predictable pattern of different isotopologues, each with a different mass.

Comprehensive Sample Preparation and Derivatization Strategies

The accurate quantification of this compound, a deuterated isotopologue often used as an internal standard in toxicological studies, necessitates meticulous sample preparation to isolate it from complex biological matrices. Subsequent derivatization is frequently employed to enhance its physicochemical properties for chromatographic analysis. This section details the established protocols for extraction, purification, and chemical modification of this compound and its non-deuterated analogue.

Extraction and Purification Protocols for Biological Samples (e.g., urine, tissue homogenates)

The primary goal of extraction and purification is to remove endogenous interferences from biological samples that can suppress instrument response and lead to inaccurate measurements. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, particularly for urine samples.

For urinary analysis, samples are typically first acidified to a pH of approximately 3.0. This acidification step ensures that the carboxylic acid moiety of the analyte is protonated, which enhances its retention on non-polar sorbents like C18. Following acidification, the sample is passed through a C18 SPE cartridge. The non-polar nature of the C18 stationary phase retains the analyte while allowing more polar, water-soluble components of the urine to be washed away. After a washing step, typically with a mild organic solvent to remove remaining interferences, the purified analyte is eluted with a stronger organic solvent such as methanol.

Tissue homogenates require a more rigorous initial clean-up to remove proteins and lipids. A common approach is protein precipitation, where a water-miscible organic solvent like acetonitrile or methanol is added to the homogenate. This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can then be further purified using SPE in a similar manner to urine samples.

The following table summarizes a typical solid-phase extraction protocol for the purification of this compound from biological fluids.

| Step | Procedure | Purpose |

| 1. Sample Pre-treatment | Acidify urine sample to pH 3.0 with formic acid. | To ensure the analyte is in a neutral, retainable form. |

| 2. Cartridge Conditioning | Sequentially wash the C18 SPE cartridge with methanol and then acidified water (pH 3.0). | To activate the stationary phase and create a suitable environment for sample loading. |

| 3. Sample Loading | Pass the pre-treated sample through the conditioned SPE cartridge at a slow, steady flow rate. | To allow for efficient binding of the analyte to the C18 sorbent. |

| 4. Washing | Wash the cartridge with acidified water or a weak organic solvent solution. | To remove polar, interfering compounds from the matrix. |

| 5. Elution | Elute the analyte from the cartridge using methanol. | To recover the purified analyte for subsequent analysis. |

| 6. Dry-down and Reconstitution | Evaporate the elution solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for the analytical instrument. | To concentrate the analyte and ensure compatibility with the mobile phase. |

Chemical Derivatization for Enhanced Chromatographic Separation and Ionization Efficiency

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical performance. For this compound, derivatization is particularly beneficial for gas chromatography (GC) analysis, as it increases the volatility and thermal stability of the compound. It can also enhance ionization efficiency in mass spectrometry (MS), leading to lower detection limits.

One of the most common derivatization techniques for compounds containing carboxylic acid functional groups, such as this compound, is esterification. This is often achieved by reaction with diazomethane, which converts the carboxylic acid to its methyl ester. The resulting methyl ester is significantly more volatile than the parent compound, making it amenable to GC analysis. The derivatization is typically performed in an ethereal solution, and the reaction is rapid and quantitative.

Another approach is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. TMS-derivatives are also highly volatile and suitable for GC analysis.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, as the analyte can be ionized directly in its native form. However, in some cases, derivatization can be used to improve ionization efficiency and chromatographic retention. For example, derivatizing the carboxylic acid can reduce its polarity, leading to better retention on reversed-phase columns.

The following table provides an overview of common derivatization strategies for this compound.

| Derivatization Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Advantages |

| Diazomethane | Carboxylic Acid | Methyl Ester | GC-MS | Increased volatility and thermal stability. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Trimethylsilyl (TMS) Ester | GC-MS | High volatility and good chromatographic properties. |

| Methyl Chloroformate | Carboxylic Acid and Amine | Methyl Ester and Methyl Carbamate | GC-MS | Rapid, in-matrix derivatization possible. |

In Vitro and in Vivo Model Systems in N Acetyl S Trichlorovinyl L Cysteine Research

Cellular and Subcellular Research Models

In vitro models are fundamental for dissecting the specific biochemical processes involved in the metabolism of N-Acetyl-S-(trichlorovinyl)-L-cysteine at the cellular and subcellular levels. These systems allow for controlled experiments that can elucidate metabolic pathways and identify reactive metabolites.

Utilization of Isolated Cells (e.g., renal proximal tubular cells) for Metabolic and Reactivity Studies

Isolated renal proximal tubular cells are a key in vitro model for studying the metabolism and reactivity of cysteine S-conjugates and their N-acetylated derivatives. The kidney is a primary target organ for the toxicity of compounds like trichloroethylene (B50587), and the proximal tubule is the main site of accumulation and bioactivation.

Research has shown that the non-deuterated analogue, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC), and its precursor, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), are taken up by these cells. Within the proximal tubule cells, NA-DCVC can be deacetylated to the more reactive DCVC. The transport of these compounds across the cell membrane is an active process, and studies with mouse proximal tubule-derived cell lines have demonstrated the role of specific transporters like the multidrug resistance associated protein 2 (Mrp2) in their apical secretion. nih.govresearchgate.netmerckmillipore.com While studies specifically employing N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 in isolated renal cells were not identified, the established use of these models for analogous compounds indicates their suitability for tracing the metabolic fate of the deuterated variant and assessing its reactivity towards cellular macromolecules.

Application of Liver In Vitro Systems (e.g., suspension cultures, 2-D cultures, micropatterned cocultures) for Pathway Characterization

The liver is the primary site of glutathione (B108866) conjugation, the initial step in the formation of mercapturic acids like N-Acetyl-S-(trichlorovinyl)-L-cysteine. Therefore, liver in vitro systems are indispensable for characterizing the metabolic pathways of this compound.

Various liver models are utilized to study xenobiotic metabolism:

Suspension cultures of hepatocytes are used for short-term metabolism studies.

Traditional 2-D cultures allow for the investigation of metabolic pathways over a longer duration.

Micropatterned cocultures , which involve culturing hepatocytes with other cell types like fibroblasts, have been shown to maintain hepatic functions for extended periods, making them suitable for studying the metabolism of slowly turned-over compounds. scielo.brcore.ac.uk

Investigation of Metabolite Dynamics in Specific Mammalian Cell Lines

Various mammalian cell lines are employed to investigate the dynamics of metabolites and their effects on cellular processes. For instance, studies using different cell lines can help identify cell-type-specific metabolism and toxicity. While comprehensive studies detailing the metabolite dynamics of this compound in a wide range of mammalian cell lines are not extensively documented, the principles of using such models are well-established in toxicology and drug metabolism research. These models would be instrumental in understanding how the deuterated compound is taken up, metabolized, and eliminated at the cellular level, and how its metabolites interact with cellular components.

Experimental Animal Model Investigations

In vivo studies using experimental animals are essential for understanding the integrated metabolism and disposition of N-Acetyl-S-(trichlorovinyl)-L-cysteine in a whole-organism context. These models allow for the study of absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.

Rodent (Rat and Mouse) Studies for In Vivo Metabolic Pathway Elucidation

Rats and mice are the most commonly used animal models for elucidating the in vivo metabolic pathways of xenobiotics, including metabolites of trichloroethylene. Studies in rats have been particularly informative regarding the metabolism of deuterated N-acetylated cysteine conjugates.

In a key study, a 1:1 mixture of two regioisomers of N-(trideuterioacetyl)-S-(dichlorovinyl)-L-cysteine (DCV-NAC-d3) was administered to rats. The results demonstrated that a significant portion of the administered dose was excreted in the urine as both the deuterated (unchanged) and unlabeled mercapturic acids. nih.gov This finding provides direct evidence for in vivo deacetylation of the N-acetyl group, followed by reacetylation with an endogenous, non-deuterated acetyl group. nih.gov

Table 1: Urinary Excretion of Deuterated and Unlabeled Mercapturic Acids in Rats

| Compound | % of Dose Excreted Unchanged (Deuterated) | % of Dose Excreted as Unlabeled Mercapturic Acid |

| vic-DCV-NAC-d3 | 34% | 40% |

| gem-DCV-NAC-d3 | 17% | 40% |

Data adapted from a study on the metabolism of N-(trideuterioacetyl)-S-(dichlorovinyl)-L-cysteine in rats. nih.gov

These findings highlight that deacetylation and reacetylation are crucial metabolic pathways for these compounds in vivo.

Comparative Interspecies Analysis of Xenobiotic Metabolism

Comparing the metabolism of xenobiotics across different species is crucial for extrapolating animal data to humans. Significant species differences have been observed in the metabolism of trichloroethylene and its metabolites.

For example, the capacity for biosynthesis of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine from tetrachloroethene appears to be lower in humans compared to rats. nih.gov Furthermore, significant species differences in the deacetylation of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine have been found in subcellular fractions of rodent and human kidneys. nih.gov Human kidney cytosol showed the highest activity for deacetylation, followed by kidney cytosol from Fischer 344 rats. nih.gov

These interspecies variations in metabolic pathways underscore the importance of careful consideration when using animal models to predict the metabolic fate and potential toxicity of N-Acetyl-S-(trichlorovinyl)-L-cysteine in humans.

Human Biomonitoring Studies and Biomarker Validation

Human biomonitoring provides a direct measure of the internal dose of a chemical that an individual has absorbed, integrating exposure from all routes. The analysis of urinary metabolites is a non-invasive and effective method for assessing this internal dose. For compounds like TCE and PERC, which are metabolized through the glutathione conjugation pathway, the resulting mercapturic acids excreted in urine serve as specific biomarkers.

Analysis of Urinary Metabolite Profiles in Environmentally and Occupationally Exposed Populations

Studies have consistently demonstrated the presence of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its dichlorovinyl isomers in the urine of individuals with occupational exposure to TCE and related solvents. In contrast, the levels of these metabolites in the general population are typically very low or undetectable, reflecting the significantly lower environmental exposure levels.

One study of workers exposed to 1,1,2-trichloroethene identified the nephrotoxic and mutagenic mercapturic acids N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine in their urine. nih.govnih.gov The concentrations of these metabolites were found to be in the range of 2.8 to 3.8 µmole/L, indicating significant occupational exposure. nih.govnih.gov

Another investigation focused on workers in a dry-cleaning shop with exposure to tetrachloroethene at an average air concentration of 50 ± 4 ppm. nih.gov This study identified N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine as a novel metabolite in the urine of these workers. nih.gov

In contrast, data from the National Health and Nutrition Examination Survey (NHANES) for the years 2011-2012, which assesses a representative sample of the U.S. population, provides a baseline for the general population. In this large-scale survey, the urinary concentrations of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine were below the limits of detection, which were 12.6 µg/L and 6.5 µg/L, respectively. epa.gov This highlights the clear distinction in urinary metabolite profiles between occupationally exposed groups and the general public.

Below are interactive data tables summarizing the findings from these biomonitoring studies.

Table 1: Urinary Concentrations of N-Acetyl-S-(dichlorovinyl)-L-cysteine Isomers in Occupationally Exposed Workers

| Study Population | Exposure | Metabolite(s) Detected | Urinary Concentration Range |

| Workers exposed to 1,1,2-trichloroethene | Occupational | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine & N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine | 2.8 - 3.8 µmole/L |

| Dry cleaning workers | Tetrachloroethene (50 ± 4 ppm) | N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine | Detected (specific concentrations not detailed in abstract) |

Table 2: Urinary Concentrations of N-Acetyl-S-(dichlorovinyl)-L-cysteine Isomers in the General Population (NHANES 2011-2012)

| Metabolite | Limit of Detection (LOD) | Percentage of Population with Detectable Levels |

| N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine | 12.6 µg/L | Below LOD |

| N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine | 6.5 µg/L | Below LOD |

Evaluation of N-Acetyl-S-(trichlorovinyl)-L-cysteine as a Biomarker of Exposure and Biotransformation

The utility of a biomarker is determined by its ability to accurately and reliably reflect exposure and metabolic processes. N-Acetyl-S-(trichlorovinyl)-L-cysteine and its related mercapturates are products of the glutathione S-transferase (GST) pathway, a major route for the detoxification of electrophilic compounds. The presence of these metabolites in urine is a direct confirmation that the body has absorbed and is metabolizing the parent compound, such as TCE or PERC. nih.gov

The specificity of these mercapturic acids is a key advantage. While other metabolites of TCE, such as trichloroacetic acid and trichloroethanol, can also be measured in urine, they are not unique to TCE exposure and can be produced from other chlorinated solvents. nih.gov In contrast, the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine is a specific indicator of exposure to trichloroethylene or tetrachloroethylene (B127269).

Research has shown a proportional relationship between the length of daily exposure to tetrachloroethene and the urinary concentrations of both N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and other metabolites. nih.gov This dose-response relationship is a crucial aspect of biomarker validation, as it indicates that higher exposures lead to greater excretion of the biomarker.

The analytical methods for detecting these compounds in urine have also been refined, with techniques like gas chromatography-mass spectrometry (GC-MS) providing the necessary sensitivity and specificity for quantification. nih.govnih.govnih.gov The development of robust analytical methods is essential for the reliable use of a biomarker in both research and routine monitoring.

While the existing data strongly support the use of N-Acetyl-S-(trichlorovinyl)-L-cysteine and its isomers as specific biomarkers of exposure to certain chlorinated solvents, further research with larger cohorts and a wider range of exposure levels would be beneficial to establish more precise quantitative relationships between external exposure and internal dose. Such studies would further solidify the role of these mercapturic acids in the risk assessment and management of occupational and environmental exposures to trichloroethylene and tetrachloroethylene.

Q & A

Basic Research Questions

Q. How is N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NAcTCVC-d3) utilized in environmental toxicology studies?

- Methodological Answer : NAcTCVC-d3 is primarily employed as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify its non-deuterated analog in biological matrices. This approach compensates for matrix effects and ionization efficiency variations, ensuring precise quantification of tetrachloroethylene (PERC) metabolites in tissues such as liver, kidney, and urine .

Q. What metabolic pathways lead to the formation of NAcTCVC in biological systems?

- Methodological Answer : NAcTCVC is formed via glutathione (GSH) conjugation of PERC, catalyzed by glutathione-S-transferases (GSTs) to produce S-(1,2,2-trichlorovinyl) glutathione (TCVG). Subsequent enzymatic processing by γ-glutamyl transferase (GGT) and dipeptidases generates S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is acetylated by N-acetyltransferases to form NAcTCVC. This pathway is critical for understanding PERC nephrotoxicity and mutagenicity .

Advanced Research Questions

Q. What challenges arise in quantifying NAcTCVC-d3 across different tissue matrices, and how can they be mitigated?

- Methodological Answer : Tissue-specific matrix effects (e.g., lipid content in liver vs. protein-rich kidney) necessitate optimized extraction protocols, such as solid-phase extraction or protein precipitation with acetonitrile. Ultra-high-performance liquid chromatography electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) coupled with isotope dilution using NAcTCVC-d3 improves sensitivity (limits of detection: 1.8–68.2 femtomoles on-column) and selectivity. Calibration curves should be matrix-matched to account for ion suppression/enhancement .

Q. How do inter-species differences in GST activity affect the extrapolation of NAcTCVC-d3 data from rodents to humans?

- Methodological Answer : Rodent GST isoforms (e.g., mGSTA1-1) exhibit higher PERC conjugation activity compared to human isoforms (hGSTA1-1). To address this, researchers should:

- Conduct in vitro assays using human hepatocytes or renal proximal tubule cells to model metabolic flux.

- Apply physiologically based pharmacokinetic (PBPK) models incorporating cross-species kinetic parameters for GST and N-acetyltransferase activities.

- Validate findings with human biomonitoring data from occupationally exposed populations .

Q. How should researchers address discrepancies in reported urinary excretion rates of NAcTCVC between occupational exposure studies?

- Methodological Answer : Discrepancies may arise from variability in exposure duration, PERC dose, or analytical methods. Mitigation strategies include:

- Standardizing LC-MS/MS protocols with deuterated internal standards (e.g., NAcTCVC-d3) to reduce inter-laboratory variability.

- Adjusting for covariates (e.g., urinary creatinine, smoking status) using multivariate regression models.

- Cross-validating results with alternative biomarkers (e.g., trichloroacetic acid) to confirm exposure levels .

Q. What experimental design considerations are critical for assessing tissue-specific toxicokinetics of NAcTCVC-d3 in vivo?

- Methodological Answer :

- Dose Selection : Use a range of PERC doses (e.g., 10–1000 mg/kg orally) to capture linear vs. saturable metabolic kinetics.

- Tissue Sampling : Collect liver, kidney, serum, and urine at multiple time points to model absorption, distribution, and elimination.

- Analytical Validation : Ensure method sensitivity for low-abundance metabolites (e.g., quantitation limits of 1–10 pmol/g in tissues) and specificity against isomers (e.g., regioisomeric cysteine conjugates) .

Data Analysis and Contradictions

Q. How can researchers reconcile conflicting data on the nephrotoxic potential of NAcTCVC across in vitro and in vivo studies?

- Methodological Answer :

- In Vitro Limitations : Primary renal cells may lack in vivo metabolic zonation (e.g., differential expression of β-lyase in proximal vs. distal tubules). Use 3D organoid models or microphysiological systems to better mimic tissue complexity.

- In Vivo Confounders : Control for strain-specific differences (e.g., CYP450 polymorphisms in mice) and co-exposure to other nephrotoxicants.

- Mechanistic Studies : Employ transcriptomic profiling (RNA-seq) to identify conserved pathways (e.g., oxidative stress, DNA repair) across models .

Q. What statistical approaches are recommended for analyzing longitudinal biomonitoring data of NAcTCVC-d3 in cohort studies?

- Methodological Answer :

- Mixed-Effects Models : Account for repeated measures and intra-individual variability.

- Time-Series Analysis : Use autoregressive integrated moving average (ARIMA) models to assess temporal trends in urinary excretion.

- Sensitivity Analysis : Apply Monte Carlo simulations to evaluate the impact of detection limits (e.g., LLOD = 3.00 µg/L for URXTCV) on risk estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.